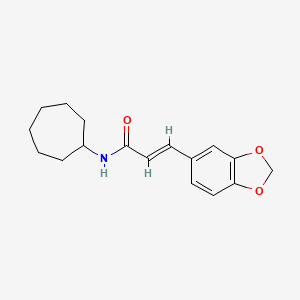

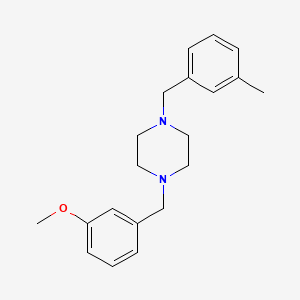

![molecular formula C19H22N2O3 B5572858 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide](/img/structure/B5572858.png)

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Photophysical Investigation and Metal Oxide Interaction

A study conducted by Nadgir et al. (2020) focused on a biologically active pyridine derivative similar to N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide, investigating the quenching effect of TiO2 metal oxide on the molecule. This research provides valuable insights into the interaction between metal oxides and chromene-based compounds, revealing the potential of these interactions in photophysical applications. The study found that increased concentrations of TiO2 caused an increase in absorbance and a decrease in the intensity of the molecule, indicating a dynamic quenching process (Nadgir et al., 2020).

Antimicrobial, Antioxidant, and Cytotoxic Activities

Research by Xiao et al. (2014) on metabolites from the endophytic Botryosphaeria dothidea, including compounds structurally related to N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide, revealed antimicrobial, antioxidant, and cytotoxic activities. This study highlights the potential of chromene-based compounds in developing new antimicrobial and antioxidant agents, as well as their applications in cancer research (Xiao et al., 2014).

Chemical Synthesis and Application

Osipov et al. (2018) developed a novel method for synthesizing a series of pyridine derivatives containing a chromene core, through a process involving carbonyl-substituted chromenes. This synthesis pathway opens new avenues for the development of chromene-based compounds with potential applications in various fields of chemistry and pharmacology (Osipov et al., 2018).

Novel Terpyridine-Skeleton Molecule Derivants

A study by Kwon et al. (2015) on novel terpyridine-skeleton molecules, including those with chromene cores, demonstrated their potential as topoisomerase inhibitors. These compounds showed significant biological activity, including the inhibition of tumor growth and metastasis. The research suggests the applicability of such compounds in cancer therapy, particularly due to their ability to induce apoptosis and cell cycle arrest with less DNA toxicity compared to conventional drugs (Kwon et al., 2015).

Eigenschaften

IUPAC Name |

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-23-17-6-2-5-16-10-15(13-24-19(16)17)12-21-18(22)8-7-14-4-3-9-20-11-14/h2-6,9,11,15H,7-8,10,12-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNCPEIGOJKSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(C2)CNC(=O)CCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

![N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)

![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572839.png)

![4-[4-(4-acetyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5572843.png)

![5-(2-bromophenyl)-4-[(2,3-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5572848.png)

![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5572853.png)

![2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5572855.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5572861.png)